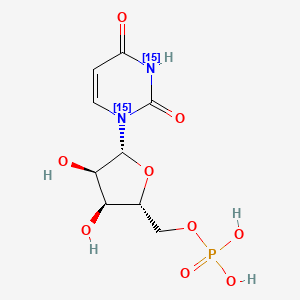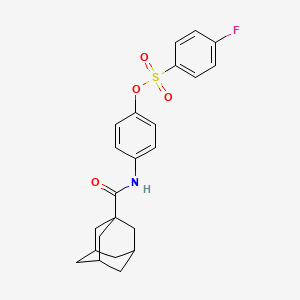
Enpp/Carbonic anhydrase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enpp/Carbonic anhydrase-IN-2 is a potent inhibitor of both Enpp and carbonic anhydrase enzymes. It has shown significant antiproliferative activity against cancer cells while exhibiting low cytotoxicity towards normal cells . This compound is particularly effective against NPP1, NPP2, NPP3, CA-IX, and CA-XII, with IC50 values of 1.13, 1.07, 0.74, 0.33, and 0.68 micromolar, respectively .
Méthodes De Préparation
The synthesis of Enpp/Carbonic anhydrase-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public databases.
Analyse Des Réactions Chimiques
Enpp/Carbonic anhydrase-IN-2 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound, thereby altering its activity and stability.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can significantly impact the compound’s biological activity.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Applications De Recherche Scientifique
Enpp/Carbonic anhydrase-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of Enpp and carbonic anhydrase enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
Biology: The compound is employed in cellular studies to investigate its antiproliferative effects on cancer cells and its low cytotoxicity towards normal cells.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: The compound is used in the development of enzyme inhibitors and as a reference standard in various biochemical assays
Mécanisme D'action
Enpp/Carbonic anhydrase-IN-2 exerts its effects by inhibiting the activity of Enpp and carbonic anhydrase enzymes. The inhibition of these enzymes disrupts critical biochemical pathways, leading to the induction of apoptosis in cancer cells. The molecular targets include NPP1, NPP2, NPP3, CA-IX, and CA-XII, which are involved in various cellular processes such as proliferation, differentiation, and survival .
Comparaison Avec Des Composés Similaires
Enpp/Carbonic anhydrase-IN-2 is unique due to its dual inhibitory activity against both Enpp and carbonic anhydrase enzymes. Similar compounds include:
Dihydroartemisinin: An inhibitor with antiproliferative activity against cancer cells.
L-Theanine: Known for its neuroprotective effects.
NM-3: Another compound with antiproliferative properties.
Xanthone: Exhibits various biological activities, including anticancer effects
This compound stands out due to its specific inhibition profile and its potential therapeutic applications in cancer treatment.
Propriétés
Formule moléculaire |
C23H24FNO4S |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
[4-(adamantane-1-carbonylamino)phenyl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C23H24FNO4S/c24-18-1-7-21(8-2-18)30(27,28)29-20-5-3-19(4-6-20)25-22(26)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,25,26) |
Clé InChI |
LLXLLGJJXOHBLG-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


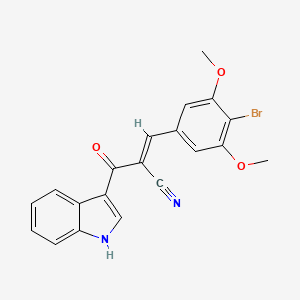
![[(E)-[1-(3,4-dichlorophenyl)-3-imidazol-1-ylpropylidene]amino]thiourea](/img/structure/B12407830.png)
![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)
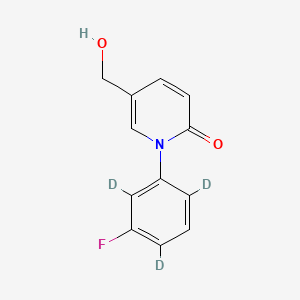
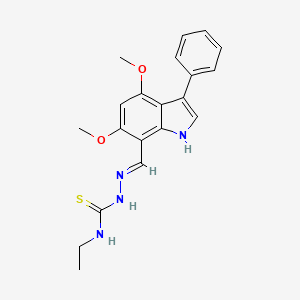
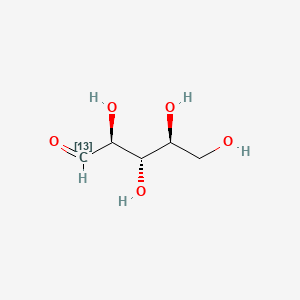
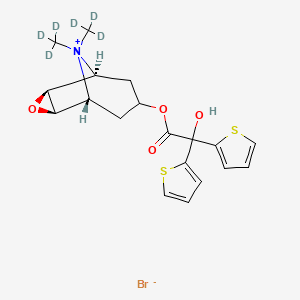
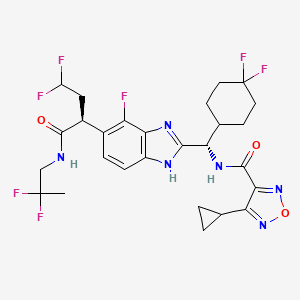
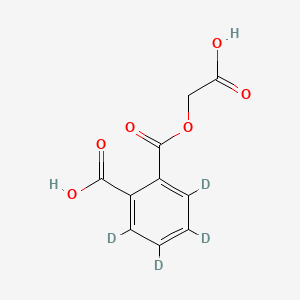
![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)
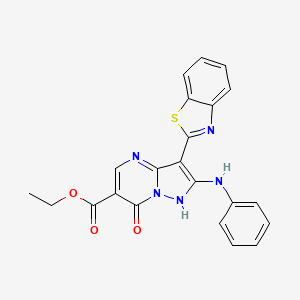
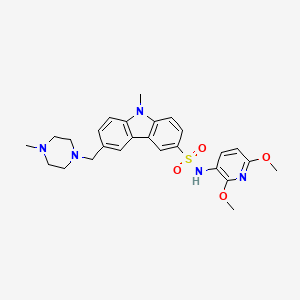
![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)
